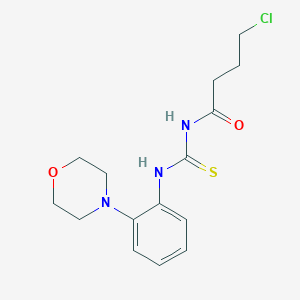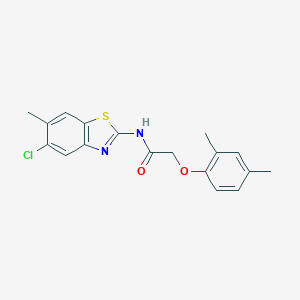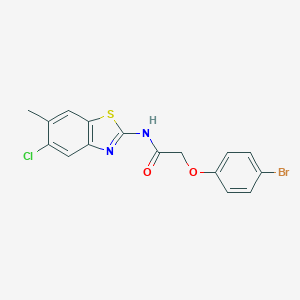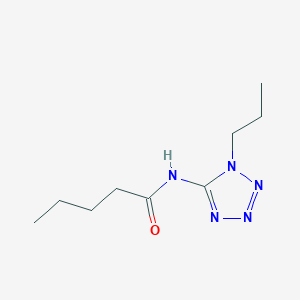![molecular formula C22H20N4O5 B283731 ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate, commonly known as EDPB, is a synthetic compound with potential therapeutic applications. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. EDPB has been studied for its potential use as an anti-inflammatory and anti-cancer agent due to its ability to inhibit certain enzymes involved in these processes.
Wirkmechanismus
EDPB exerts its anti-inflammatory and anti-cancer effects through the inhibition of COX-2 and the induction of apoptosis (programmed cell death) in cancer cells. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins, which contribute to pain and inflammation. By inhibiting COX-2, EDPB reduces the production of prostaglandins and thus reduces inflammation. EDPB also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating programmed cell death.
Biochemical and Physiological Effects
EDPB has been shown to have anti-inflammatory effects in animal models of inflammation, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the growth and metastasis of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EDPB is its potential as a dual-acting anti-inflammatory and anti-cancer agent. Its ability to inhibit COX-2 and induce apoptosis in cancer cells makes it a promising candidate for the development of new therapeutics. However, EDPB's complex synthesis method and limited availability may limit its use in lab experiments.
Zukünftige Richtungen
Future research on EDPB could focus on optimizing its synthesis method to increase its availability and reduce its cost. Additionally, further studies could investigate the mechanisms underlying EDPB's anti-inflammatory and anti-cancer effects to identify potential targets for drug development. Clinical trials could also be conducted to evaluate the safety and efficacy of EDPB as a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesemethoden
EDPB can be synthesized through a multi-step process involving the condensation of 2,4,6-trimethylbenzaldehyde and o-phenylenediamine to form 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole. This intermediate is then reacted with ethyl 4-chloro-3-oxobenzoate and 3,5-dioxo-1-pyrazolidine to yield EDPB.
Wissenschaftliche Forschungsanwendungen
EDPB has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. EDPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Eigenschaften
Molekularformel |
C22H20N4O5 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H20N4O5/c1-4-31-21(29)14-6-8-15(9-7-14)26-20(28)16(19(27)23-26)11-13-5-10-17-18(12-13)25(3)22(30)24(17)2/h5-12H,4H2,1-3H3,(H,23,27)/b16-11- |
InChI-Schlüssel |
MLTAZXJWHOHOPP-WJDWOHSUSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)



![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)

